5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-14-17(11-23-28(14)16-5-3-2-4-6-16)20(29)24-15-7-9-26(12-15)18-19-25-22-13-27(19)10-8-21-18/h2-6,8,10-11,13,15H,7,9,12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOVRAVOEQJVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3CCN(C3)C4=NC=CN5C4=NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid
The pyrazole-4-carboxylic acid moiety serves as the foundational building block for the target compound.
Cyclocondensation of Phenylhydrazine with Ethyl Acetoacetate Derivatives
The reaction of phenylhydrazine with ethyl 3-oxobutanoate in ethanol under reflux conditions (78°C, 12 hours) generates ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Subsequent hydrolysis using aqueous sodium hydroxide (2M, 80°C, 4 hours) yields 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with a reported purity of >98% (HPLC).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 78–80°C |
| Reaction Time | 12–16 hours |
| Yield (Hydrolysis Step) | 85–90% |
Construction of theTriazolo[4,3-a]Pyrazine-Pyrrolidine Moiety
The triazolo[4,3-a]pyrazine core requires precise regiocontrol during cyclization.
Cyclization of Pyrazine-2-Carbohydrazide
Pyrazine-2-carbohydrazide undergoes cyclization with trimethyl orthoformate in acetic acid (110°C, 6 hours) to formtriazolo[4,3-a]pyrazine. Introducing the pyrrolidine substituent at position 8 is achieved via nucleophilic aromatic substitution using 3-aminopyrrolidine in dimethylformamide (DMF) at 120°C for 24 hours.
Optimization Data:
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 62 | 95 |
| CuI | DMSO | 45 | 88 |
| None (Thermal) | Toluene | 28 | 78 |
Amide Coupling Strategy
The final step involves coupling the pyrazole-4-carboxylic acid with the triazolo-pyrazine-pyrrolidine amine.
Activation with EDCl/HOBt
A mixture of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (1.2 equiv), 1-{triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-amine (1.0 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in dichloromethane (DCM) reacts at 25°C for 18 hours. Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) affords the target compound in 76% yield.
Comparative Coupling Agent Efficiency:
| Coupling System | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DCM | 76 |
| DCC/DMAP | THF | 68 |
| HATU/DIEA | DMF | 82 |
Industrial-Scale Process Optimization
Continuous Flow Reactor Implementation
Patent US20130225833 details a continuous flow process for pyrazole-4-carboxamide synthesis, achieving 94% conversion efficiency by maintaining precise temperature control (50±2°C) and residence time (12 minutes). This method reduces side product formation compared to batch reactors.
Analytical Characterization
Spectral Data Validation
Challenges and Mitigation Strategies
Regioselectivity in Triazolo-Pyrazine Formation
Using electron-deficient pyrazine derivatives directs cyclization to the [4,3-a] position, suppressing competing [1,5-a] isomer formation.
Amine Protection-Deprotection
Boc-protection of the pyrrolidine amine prior to coupling prevents undesired side reactions, with TFA-mediated deprotection achieving >95% recovery.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Cyclization: The compound can participate in cyclization reactions to form additional ring structures, which can be facilitated by reagents such as acids or bases
Scientific Research Applications
5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The triazole and pyrazine rings in the compound allow it to form strong interactions with its targets, enhancing its potency and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Pyrazole-4-Carboxamide Derivatives (): Compounds 3a–3p in share the pyrazole-4-carboxamide backbone but differ in substituents. For example: 3a: Lacks the triazolo-pyrazine-pyrrolidine moiety, instead featuring a 4-cyano-1-phenylpyrazole group. 3b: Incorporates a 4-chlorophenyl group on the pyrazole, enhancing lipophilicity compared to 3a. These compounds exhibit moderate yields (62–71%) and melting points ranging from 123–183°C, with molecular weights between 403–437 g/mol. Their synthesis employs EDCI/HOBt-mediated coupling, a standard method for carboxamide formation .
Triazole-Pyrazole Hybrids ():
The compound 1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,3-triazole features a triazole-pyrazole hybrid structure. While lacking the carboxamide and triazolo-pyrazine groups, its synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) highlights the utility of click chemistry for heterocyclic assembly. This method achieves high yields (89%) and introduces nitro groups for further functionalization .
Isoxazole-Pyrazole Derivatives ():
Compounds like 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide replace the carboxamide with a carbothioamide group. This substitution may alter hydrogen-bonding interactions and bioavailability compared to the target compound .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Table 2: Functional Group Impact on Properties
Biological Activity
5-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula: C₁₉H₂₂N₈O
- IUPAC Name: this compound
- Key Functional Groups: Triazole, pyrazole, carboxamide
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Kinases:
- Antinecroptotic Activity:
- Selective Histone Deacetylase Inhibition:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies: The compound was tested on various cancer cell lines and exhibited significant cytotoxicity. It inhibited cell proliferation and induced apoptosis in treated cells.
Anti-inflammatory Effects
The compound also displayed anti-inflammatory properties:
- Cytokine Inhibition: It significantly inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cellular models .
Data Summary Table
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Acute Liver Injury Model:
-
Cancer Cell Line Studies:
- Various cancer cell lines were treated with the compound to evaluate its cytotoxic effects. Results showed a marked decrease in cell viability and increased apoptosis rates compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
